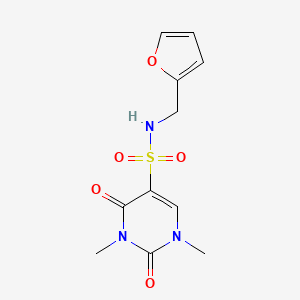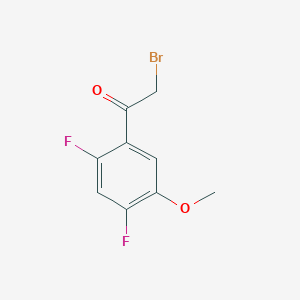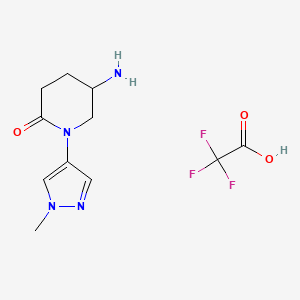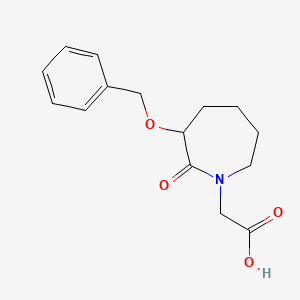
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyrimidine rings, as well as the sulfonamide group, would contribute to the overall structure. The presence of the two methyl groups could also influence the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The furan ring is known to be reactive due to the presence of the oxygen atom, which can participate in various chemical reactions . The pyrimidine ring and the sulfonamide group could also be involved in chemical reactions .科学的研究の応用
Corrosion Inhibition : A study by Sappani and Karthikeyan (2014) investigated the use of related sulfonamide derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions. They found that these compounds effectively inhibited corrosion and their efficiency increased with concentration but decreased with rising temperature. The study utilized weight loss measurements and electrochemical methods, confirming the mixed-type inhibitive action of these sulfonamides (Sappani & Karthikeyan, 2014).
Synthesis and Evaluation : Rehman et al. (2019) synthesized and evaluated various sulfonamides, including N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide. These compounds were examined for their antibacterial activities, highlighting the biological significance of sulfonamides in the pharmaceutical field (Rehman et al., 2019).
Antifungal and Antioxidant Activities : Gadad et al. (2000) studied the antibacterial activity of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, finding significant antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Gadad et al., 2000).
Hybrid Compounds : Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids. They explored the synthesis and biological activity of hybrids containing various pharmaceutical scaffolds, such as coumarin, isoxazole, pyrazole, and pyrrole. This indicates the versatility of sulfonamide compounds in creating diverse bioactive molecules (Ghomashi et al., 2022).
Safety and Hazards
作用機序
Mode of Action
It has been suggested that it may act as a monoamine oxidase inhibitor (maoi), enhancing monoaminergic transmission and exhibiting neuroprotective properties . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to an increase in monoamine levels.
Biochemical Pathways
The biochemical pathways affected by MLS000103916 are likely related to its potential role as an MAOI. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain. By inhibiting these enzymes, MLS000103916 could potentially affect various biochemical pathways related to neurotransmission .
Pharmacokinetics
It has been suggested that the compound exhibits moderate to good admet properties
Result of Action
The molecular and cellular effects of MLS000103916’s action are likely related to its potential role as an MAOI. By inhibiting monoamine oxidases, the compound could potentially increase monoamine levels in the brain, which could have various effects on neuronal function and cognition .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-13-7-9(10(15)14(2)11(13)16)20(17,18)12-6-8-4-3-5-19-8/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZBUUVLKXESTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide](/img/structure/B2905212.png)
![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)
![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)



![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)